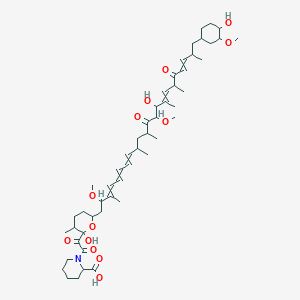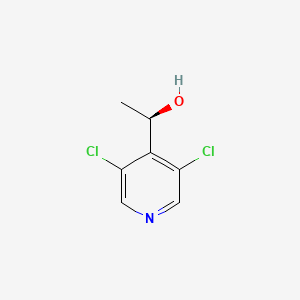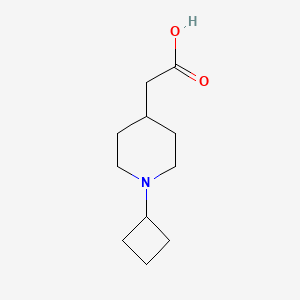
2-(1-Cyclobutylpiperidin-4-yl)acetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
2-(1-Cyclobutylpiperidin-4-yl)acetic acid is of interest in the field of chemical synthesis and medicinal chemistry, particularly in the construction of cyclic γ-aminobutyric acid analogues and other complex organic molecules. For example, the synthesis of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives employs key steps such as intermolecular [2+2]-photocycloaddition, highlighting the compound's relevance in creating structurally diverse and potentially biologically active molecules (Petz, Allmendinger, Mayer, & Wanner, 2019).
Coordination Chemistry and Material Science
In coordination chemistry and material science, derivatives of similar acetic acid compounds have been utilized to synthesize transition metal complexes with significant antioxidant and enzyme inhibition properties, such as xanthine oxidase inhibition (Ikram et al., 2015). These complexes are characterized by their unique geometries and potential applications in catalysis or as functional materials.
Organic Chemistry and Catalysis
The compound's structural motifs are also instrumental in organic chemistry and catalysis. For instance, the selective dimerization of arylalkynes to form (E)-1,4-diaryl enynes catalyzed by certain ruthenium complexes in acetic acid demonstrates the utility of acetic acid derivatives in facilitating high-stereoselectivity reactions under mild conditions (Bassetti, Pasquini, Raneri, & Rosato, 2007).
Enzyme Inhibition and Biological Studies
While focusing on non-drug applications, it's noteworthy that compounds structurally related to 2-(1-Cyclobutylpiperidin-4-yl)acetic acid have been explored for their enzyme inhibition capabilities. For example, certain derivatives have shown inhibition towards enzymes like cyclo-oxygenase and 5-lipoxygenase, indicating potential research avenues in understanding inflammatory processes and developing new therapeutic strategies (Laufer, Tries, Augustin, & Dannhardt, 1994).
Safety and Hazards
The safety data sheet for acetic acid, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
2-(1-Cyclobutylpiperidin-4-yl)acetic acid is a compound used in scientific research, with potential applications in drug development and organic synthesis. Future research could explore its potential therapeutic applications, given the diverse biological activities exhibited by piperidine derivatives .
Propriétés
IUPAC Name |
2-(1-cyclobutylpiperidin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)8-9-4-6-12(7-5-9)10-2-1-3-10/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSURIYLKXYRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclobutylpiperidin-4-yl)acetic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





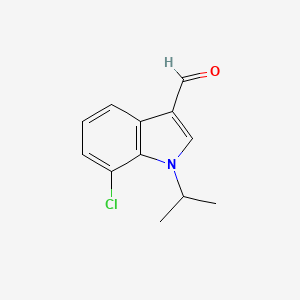
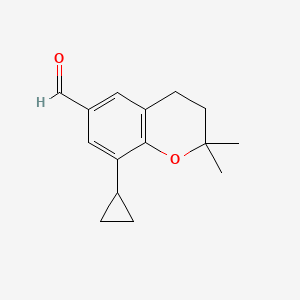
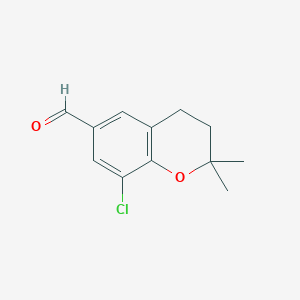
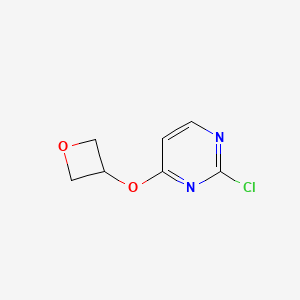
![1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1432356.png)

![methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B1432361.png)
